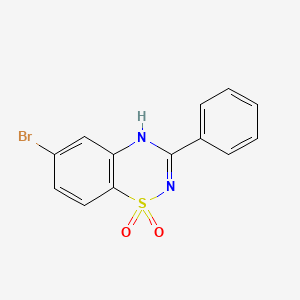

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

Description

Historical Context and Discovery Timeline

The development of 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione emerged from the broader historical progression of benzothiadiazine research that began in the mid-20th century. The foundation for benzothiadiazine dioxide compounds was established during the 1950s when scientists at Merck and Company developed the first thiazide diuretics, fundamentally transforming hypertension treatment. The initial breakthrough came with chlorothiazide, which was introduced in the United States for hypertension treatment in 1957, followed by hydrochlorothiazide and other derivatives that established the therapeutic importance of the benzothiadiazine scaffold.

The specific compound 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione was first documented in chemical databases on June 21, 2010, with subsequent modifications recorded as recently as May 3, 2025, indicating ongoing research interest and structural refinements. This timeline reflects the evolution from early clinical thiazide compounds to more sophisticated halogenated derivatives designed for specific research applications. The systematic exploration of halogen-substituted benzothiadiazines gained momentum in the 2000s as researchers recognized the potential for enhanced selectivity and potency through strategic halogen placement.

The historical development of benzothiadiazine compounds has been marked by several key milestones that directly influenced the creation of halogenated derivatives like 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione. The Veterans Affairs Cooperative Study on hypertension in 1967 established the clinical efficacy of benzothiadiazine-based drugs, demonstrating significant morbidity and mortality benefits in patients with severe hypertension. This success catalyzed intensive research into structural modifications of the benzothiadiazine core, leading to investigations of various substituent effects including halogen incorporation.

Table 1: Historical Timeline of Benzothiadiazine Development Leading to Halogenated Derivatives

| Year | Milestone | Significance for Halogenated Compounds |

|---|---|---|

| 1957 | Chlorothiazide introduction | Established benzothiadiazine therapeutic importance |

| 1959 | Hydrochlorothiazide commercialization | Demonstrated structural modification potential |

| 1967 | Veterans Affairs Cooperative Study | Validated clinical efficacy, spurring research |

| 2003 | Benzothiadiazine antiviral research | Expanded therapeutic applications |

| 2010 | 6-Bromo-3-phenyl derivative documentation | Specific halogenated compound emergence |

| 2021 | Structure-activity relationship studies | Halogen substitution effects characterized |

Significance in Heterocyclic Chemistry

The compound 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione holds particular significance in heterocyclic chemistry due to its unique structural features that combine multiple pharmacologically relevant elements within a single molecular framework. The benzothiadiazine core represents a bicyclic heterocyclic system that incorporates both sulfur and nitrogen atoms, creating a scaffold with inherent biological activity potential. The systematic incorporation of bromine at the 6-position and a phenyl group at the 3-position creates a compound that exemplifies modern approaches to heterocyclic drug design.

The structural significance of this compound lies in its representation of the 1,2,4-benzothiadiazine 1,1-dioxide family, which has demonstrated considerable importance in medicinal and pharmaceutical chemistry applications. Research has established that the benzothiadiazine 1,1-dioxide ring system serves as a privileged scaffold capable of interacting with diverse biological targets through its unique electronic and spatial characteristics. The specific positioning of the bromine atom at the 6-position creates distinct electronic effects that influence the compound's reactivity and binding properties compared to other halogenated variants.

The phenyl substitution at the 3-position adds another dimension of structural complexity that enhances the compound's potential for specific molecular recognition events. Studies of benzothiadiazine derivatives have revealed that aryl substitutions at the 3-position significantly affect biological activity profiles, with phenyl groups providing optimal balance between lipophilicity and binding affinity. The combination of these structural elements makes 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione a valuable representative of advanced heterocyclic design principles.

Table 2: Molecular Characteristics of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione

| Property | Value | Chemical Significance |

|---|---|---|

| Molecular Formula | C₁₃H₉BrN₂O₂S | Contains bromine, sulfur, nitrogen heteroatoms |

| Molecular Weight | 337.19 g/mol | Moderate molecular weight for drug-like properties |

| IUPAC Name | 6-bromo-3-phenyl-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide | Systematic nomenclature indicating structural features |

| CAS Registry Number | 1193389-22-8 | Unique chemical identifier |

| InChI Key | QWPCCDGUSSQXTC-UHFFFAOYSA-N | Structural connectivity identifier |

The heterocyclic chemistry significance extends beyond structural considerations to encompass synthetic accessibility and modification potential. The benzothiadiazine 1,1-dioxide framework provides multiple sites for chemical modification, allowing systematic structure-activity relationship studies. The presence of the bromine atom offers opportunities for cross-coupling reactions and other synthetic transformations that can generate diverse derivatives for biological evaluation. Research has demonstrated that halogenated benzothiadiazine derivatives exhibit distinct structure-activity relationships, with bromine substitution contributing to enhanced selectivity profiles in various biological assays.

The compound also represents important advances in understanding heterocyclic reactivity patterns. Studies of benzothiadiazine derivatives have revealed that the 1,1-dioxide functionality creates unique electronic distributions that influence both chemical reactivity and biological activity. The systematic investigation of compounds like 6-bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione has contributed to broader understanding of how heterocyclic modifications can be used to fine-tune molecular properties for specific applications.

Furthermore, this compound exemplifies the evolution of heterocyclic chemistry from simple structural modifications to sophisticated molecular design strategies. The precise placement of functional groups, including the bromine substituent and phenyl moiety, reflects modern approaches to heterocyclic synthesis that prioritize both synthetic efficiency and biological relevance. The compound serves as a valuable model for understanding how multiple structural modifications can be combined within a single heterocyclic framework to achieve desired chemical and biological properties.

Properties

IUPAC Name |

6-bromo-3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-10-6-7-12-11(8-10)15-13(16-19(12,17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPCCDGUSSQXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Type | Key Reagents / Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Halogenation | Bromination of 2-aminobenzenesulfonamide | 6-Bromo-2-aminobenzenesulfonamide | Bromine or NBS used to selectively brominate at 6-position |

| 2 | Acylation (Haloacylation) | Reaction with haloacyl chloride (e.g., chloroacetyl chloride) under reflux in non-reactive solvent (benzene, THF) | Haloacylanilide intermediate | Reflux conditions preferred for effective acylation |

| 3 | Cyclization | Heating intermediate above melting point | 1,2,4-Benzothiadiazine 1,1-dioxide core | Cyclization forms the heterocyclic benzothiadiazine ring |

| 4 | Phenyl substitution | Reaction with bromobenzene or phenyl derivatives | 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione | Phenyl group introduced at 3-position via nucleophilic substitution or coupling |

Representative Reaction Conditions

Halogenation : Bromination is typically conducted using bromine gas or N-bromosuccinimide (NBS) in aqueous or organic solvent systems, often under mild heating or room temperature, to achieve selective 6-position substitution on the aromatic ring.

Acylation : The haloacylation step involves reacting the halogenated aniline sulfonamide with chloroacetyl chloride or other haloacyl halides in the presence of a Lewis acid catalyst or under reflux in solvents like benzene or tetrahydrofuran. This step forms the key amide intermediate.

Cyclization : The intermediate amide is heated above its melting point, often in a non-reactive solvent such as methanol or ethanol, to induce intramolecular cyclization forming the benzothiadiazine 1,1-dioxide ring system.

Phenyl Substitution : The phenyl group is introduced by reacting the cyclized intermediate with bromobenzene or phenyl derivatives, sometimes under catalytic conditions, to yield the final 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione.

Research Findings and Method Variations

Multistep Process from 2-Aminobenzenesulfonamide

A patent describes the preparation of benzothiadiazine 1,1-dioxides by a multistep process starting from o-sulfamylanilines (2-aminobenzenesulfonamides), involving haloacylation with haloacyl chlorides, treatment with mercaptans, and cyclization under reflux and heating conditions. This process can be adapted for the bromo-substituted derivatives by using brominated starting materials or bromination steps post-cyclization.

Synthesis via Bromination and Phenylation

Industrial and research synthesis often utilizes the reaction of 2-aminobenzenesulfonamide with bromobenzene or brominating agents to introduce the bromine atom, followed by cyclization to form the benzothiadiazine ring. The phenyl group is introduced through nucleophilic substitution or coupling reactions. This method is scalable and used for producing research-grade compounds.

Environmentally Friendly Approaches

Recent advances in benzothiadiazine derivative synthesis include micellar nanoreactor-mediated bromination and condensation reactions, which avoid organic solvents and reduce reaction times. Although these methods focus on 1,4-benzothiazine derivatives, similar principles could be adapted for benzothiadiazine synthesis, improving environmental and operational efficiency.

Catalytic Cyclization

Experimental procedures involve catalytic cyclization of 2-aminobenzenesulfonamide derivatives with alcohols in the presence of bases such as sodium tert-butoxide and catalysts under reflux in 1,4-dioxane. Purification is typically done by silica gel chromatography, yielding pure benzothiadiazine 1,1-dioxide compounds.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Condition/Value | Comments |

|---|---|---|

| Starting Material | 2-Aminobenzenesulfonamide or substituted analogs | Brominated or phenyl-substituted as needed |

| Halogenation Agent | Bromine gas, N-bromosuccinimide (NBS) | Selective bromination at 6-position |

| Solvent for Acylation | Benzene, tetrahydrofuran (THF), dioxane | Non-reactive solvents preferred |

| Temperature (Acylation) | Reflux (60–80 °C) | Ensures complete acylation |

| Base for Cyclization | Alkali metal hydroxide (NaOH, NaOtBu) | Facilitates ring closure |

| Cyclization Temperature | Above melting point of intermediate (100–150 °C) | Promotes intramolecular ring formation |

| Reaction Time | 20–36 hours | Longer times for complete conversion |

| Purification | Silica gel column chromatography | Using ethyl acetate/hexane mixtures |

| Yield | Moderate to good (40–90%) | Depends on method and scale |

Summary of Key Research Insights

The preparation of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is well-established through multistep synthetic routes starting from 2-aminobenzenesulfonamide derivatives with bromination and acylation steps followed by cyclization.

Reaction conditions typically involve refluxing in non-reactive solvents, use of haloacyl chlorides, and heating above melting points to induce cyclization.

Recent synthetic innovations focus on environmentally friendly methods using micellar catalysis and biomimetic strategies, although these have been more broadly applied to related benzothiazine derivatives and may inspire improvements in benzothiadiazine syntheses.

Purification is commonly achieved by silica gel chromatography, with yields varying depending on the specific conditions and scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted benzothiadiazines .

Scientific Research Applications

The compound features a unique substitution pattern with a bromine atom and a phenyl group, contributing to its distinct reactivity and biological activity.

Chemistry

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione serves as a building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the creation of more complex molecules. It can undergo various chemical transformations including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Conversion to amines or thiols.

- Substitution : Replacement of the bromine atom with other functional groups.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor , particularly as an aldose reductase inhibitor , which could be beneficial in treating diabetic complications.

Case Study: Aldose Reductase Inhibition

Research indicates that 6-Bromo-3-phenyl derivatives exhibit significant inhibition of aldose reductase activity, which is crucial for managing diabetic complications such as neuropathy and retinopathy.

Medicine

The medicinal applications of this compound include:

- Antimicrobial Activity : Studies have shown that it possesses notable antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of benzothiadiazine compounds exhibited varying degrees of activity against bacteria and fungi, indicating that 6-Bromo-3-phenyl derivatives may share similar properties.

- Anticancer Potential : The compound has shown selective cytotoxicity against cancer cell lines, particularly prostate cancer and triple-negative breast cancer (TNBC) models.

Case Study: Anticancer Activity

Research on structure-activity relationships revealed that this compound inhibits mitochondrial respiratory complex II (CII), leading to reduced energy metabolism in cancer cells.

Industry

In industrial applications, 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for various synthetic pathways in material science.

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol . This inhibition can help manage complications related to diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

Substituent Effects on Pharmacological Activity

A. 3-Benzylthiomethyl-6-chloro-7-sulphamyl-1,2,4-benzothiadiazine-1,1-dioxide

- Key Differences : Chlorine at position 6 (vs. bromine in the target compound) and a sulphamyl group at position 5.

- Activity : This derivative is a potent diuretic but is associated with potassium depletion due to its high efficacy in inhibiting Na+/Cl⁻ symporters . The sulphamyl group enhances solubility and renal targeting.

- However, the absence of a sulphamyl group in the target compound could limit its diuretic potency .

B. 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

- Key Differences : Fluorine at position 6 of the chromenyl moiety (vs. bromine) and a fused chromene ring.

- Activity : The fluorine atom improves metabolic stability and membrane permeability due to its small size and high electronegativity .

- Comparison : Bromine’s larger size may enhance hydrophobic interactions with lipid membranes but reduce bioavailability compared to fluorine .

Electronic and Steric Modifications

A. Electron-Donating vs. Electron-Withdrawing Groups

- Methyl/Ethyl Substitutions : Derivatives with methyl or ethyl groups (electron-donating) exhibit prolonged membrane attachment (~70 ns) due to increased hydrophobicity .

- Trifluoromethyl Substitutions : Electron-withdrawing groups like trifluoromethyl enhance dipole interactions with phospholipid headgroups, improving membrane localization .

- Bromine vs. Fluorine : Bromine’s polarizability strengthens van der Waals interactions with lipid tails, while fluorine’s electronegativity favors hydrogen bonding with polar membrane regions .

Structural Analogues in Antimicrobial and Anticancer Contexts

- Benzothiadiazine 19 (): Exhibits antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL).

Data Tables

Table 1: Substituent Effects on Membrane Interactions

| Compound | Substituent (Position) | Membrane Interaction Time (ns) | Key Interactions |

|---|---|---|---|

| 6-Bromo-3-phenyl derivative | Br (6), Ph (3) | 10–50 | H-bonding, van der Waals |

| 6-Fluoro-3-chromenyl derivative | F (6) | 20–70 | H-bonding |

| Methyl-substituted derivative | CH₃ (6) | 50–70 | Hydrophobic |

Biological Activity

6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties.

- Molecular Formula : C13H9BrN2O2S

- Molecular Weight : 337.19 g/mol

- CAS Number : 1193389-22-8

Enzyme Inhibition

Research indicates that 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione may act as an inhibitor of various enzymes. Specifically, it has been studied for its potential as an aldose reductase inhibitor , which could have implications in the treatment of diabetic complications.

Antimicrobial Properties

The compound has demonstrated noteworthy antimicrobial activity against a range of pathogens. Studies have shown that derivatives of benzothiadiazine compounds exhibit varying degrees of activity against bacteria and fungi, suggesting that 6-Bromo-3-phenyl derivatives may share similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship studies. Notably, it has shown selective cytotoxicity against cancer cell lines such as prostate cancer and triple-negative breast cancer (TNBC) models. The mechanism involves the inhibition of mitochondrial respiratory complex II (CII), which is crucial for cellular energy metabolism .

Inhibitory Effects on Cancer Cells

A study investigated the effects of various benzothiadiazine derivatives on cancer cell viability. The results indicated that 6-Bromo-3-phenyl derivatives exhibited a significant reduction in cell viability in TNBC cells with a selectivity index favoring malignant over non-malignant cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6-Bromo-3-phenyl derivative | 12.5 | MDA-MB-468 (TNBC) |

| Diazoxide (control) | 1236 | 22Rv1 (Prostate Cancer) |

The observed cytotoxicity is attributed to the downregulation of beta-catenin-mediated Cyclin D1 transcription, which plays a critical role in cell cycle regulation and proliferation . Furthermore, the interaction with cysteine residues near the SH2 domain suggests that the compound may interfere with protein-protein interactions crucial for cancer cell survival .

Q & A

Q. Characterization methods :

- X-ray crystallography : Resolves bond lengths (e.g., S–O bonds ≈ 1.43–1.45 Å) and dihedral angles between aromatic rings .

- NMR spectroscopy : Confirms proton environments (e.g., downfield shifts for NH groups at δ 10–12 ppm).

- FT-IR : Identifies sulfonyl (SO₂) stretches near 1150–1300 cm⁻¹.

Table 1 : Key Synthetic Routes and Characterization Data

| Precursor | Solvent | Reaction Time | Yield (%) | Key Crystallographic Data (Å) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-4-oxo-chromen-3-carboxaldehyde | DMF | 24 h | 65–70 | S–O: 1.43, C–Br: 1.89 | |

| 4-Aminobenzenesulfonamide | Acetic acid | 12 h | 72 | N–C: 1.36, π-π stacking: 3.72 |

What key structural features of the 1,2,4-benzothiadiazine-1,1-dioxide ring system influence the molecular conformation of 6-Bromo-3-phenyl derivatives, as revealed by crystallographic studies?

Level : Basic

Answer :

The benzothiadiazine-dioxide ring adopts a boat conformation due to steric constraints from the fused aromatic system. Critical structural features include:

- Sulfonyl group geometry : Planar SO₂ groups stabilize the ring via resonance .

- Bromine substitution : At the 6-position, bromine increases electron-withdrawing effects, flattening the chromene ring (dihedral angle: 5.8° vs. 12.3° in non-brominated analogs) .

- Intermolecular interactions : C–H⋯O hydrogen bonds (2.5–2.7 Å) and π-π stacking (3.72 Å centroid separation) between bromophenyl and fluorophenyl rings enhance crystal packing .

Table 2 : Structural Parameters from Crystallographic Studies

| Parameter | 6-Bromo Derivative | Non-Brominated Analog | Reference |

|---|---|---|---|

| S–O bond length (Å) | 1.43–1.45 | 1.42–1.44 | |

| Dihedral angle (chromene) | 5.8° | 12.3° | |

| π-π stacking distance (Å) | 3.72 | 4.10 |

How can researchers optimize reaction conditions for synthesizing 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione to improve yield and purity?

Level : Advanced

Answer :

Optimization strategies involve systematic variation of:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance Schiff base formation but may increase side reactions. Acetic acid balances reactivity and purity .

- Temperature : Reflux (100–120°C) accelerates cyclization but requires strict moisture control to avoid hydrolysis.

- Catalysts : Lewis acids (e.g., ZnCl₂) can reduce reaction time but may complicate purification.

Q. Methodological workflow :

Design of Experiments (DoE) : Use factorial designs to test solvent/temperature combinations.

In-situ monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Post-synthesis purification : Recrystallize from ethanol/water (3:1) to remove unreacted sulfonamide .

In studies reporting conflicting biological activities among benzothiadiazine derivatives, what structural analysis strategies can resolve these discrepancies?

Level : Advanced

Answer :

Contradictions often arise from variations in substituent positioning or crystal packing. Resolution strategies include:

- Comparative crystallography : Analyze bond lengths and angles to identify electronic effects (e.g., bromine’s impact on aromaticity) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π contributions) to correlate packing with solubility/bioavailability .

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity differences between analogs.

Case study : Fluorine substitution at the 4-position increases π-π stacking (3.72 Å vs. 4.10 Å in non-fluorinated derivatives), enhancing membrane permeability .

What intermolecular interactions dominate the crystal packing of 6-Bromo-3-phenyl-4H-1,2,4-benzothiadiazine-1,1-dione, and how do these interactions inform material stability predictions?

Level : Advanced

Answer :

The crystal lattice is stabilized by:

- C–H⋯O hydrogen bonds : Between sulfonyl oxygen and adjacent aromatic protons (2.5–2.7 Å) .

- π-π stacking : Between bromophenyl and fluorophenyl rings (3.72 Å centroid separation; interplanar angle: 2.6°) .

- Halogen interactions : Weak C–Br⋯O contacts (3.3 Å) contribute to layered packing.

Q. Implications for stability :

- Thermal stability : Strong π-π interactions increase melting points (>250°C).

- Hygroscopicity : Hydrogen-bond networks may enhance moisture sensitivity, requiring anhydrous storage .

Table 3 : Dominant Intermolecular Interactions

| Interaction Type | Distance (Å) | Energy (kJ/mol) | Reference |

|---|---|---|---|

| C–H⋯O | 2.5–2.7 | 10–15 | |

| π-π stacking | 3.72 | 20–25 | |

| C–Br⋯O | 3.3 | 5–8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.